molecular formula C18H12ClN3O4S B3655598 N-{3-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{3-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No.: B3655598
M. Wt: 401.8 g/mol
InChI Key: BZUDHAJFGIRGAJ-UHFFFAOYSA-N
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Description

“N-{3-[(2-Chloro-4-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide” is a chemical compound with the molecular formula C 18 H 12 ClN 3 O 4 S . It has an average mass of 401.824 Da and a mono-isotopic mass of 401.023712 Da .


Synthesis Analysis

The synthesis of such compounds often involves nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of this compound includes a nitro group, which is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .


Physical and Chemical Properties Analysis

Nitro compounds are characterized by high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Properties

IUPAC Name

N-[3-[(2-chloro-4-nitrobenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O4S/c19-15-10-13(22(25)26)6-7-14(15)17(23)20-11-3-1-4-12(9-11)21-18(24)16-5-2-8-27-16/h1-10H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUDHAJFGIRGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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